molecular formula C11H24O B14444710 2-Methoxy-2-methylnonane CAS No. 78371-05-8

2-Methoxy-2-methylnonane

Cat. No.: B14444710
CAS No.: 78371-05-8
M. Wt: 172.31 g/mol
InChI Key: SALWNIIOIVKWGM-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylnonane is an organic compound belonging to the class of alkanes. It is characterized by a nonane backbone with a methoxy group and a methyl group attached to the second carbon atom. This compound is a clear, colorless liquid at room temperature and is primarily used in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-methylnonane typically involves the alkylation of 2-methylnonane with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with methanol to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-methylnonane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.

    Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed for substitution reactions.

Major Products

    Oxidation: Depending on the extent of oxidation, products can include 2-methoxy-2-methylnonanol, 2-methoxy-2-methylnonanal, or 2-methoxy-2-methylnonanoic acid.

    Reduction: The primary product is 2-methylnonane.

    Substitution: Products vary based on the substituent introduced, such as 2-chloro-2-methylnonane or 2-amino-2-methylnonane.

Scientific Research Applications

2-Methoxy-2-methylnonane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: It serves as a model compound for studying the behavior of methoxy-substituted alkanes in biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-methylnonane involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and behavior in different environments. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylnonane: Lacks the methoxy group, making it less reactive in certain chemical reactions.

    2-Methoxy-2-methylheptane: Similar structure but with a shorter carbon chain, affecting its physical properties and reactivity.

    2-Methoxy-2-methyldecane: Has a longer carbon chain, which influences its boiling point and solubility.

Uniqueness

2-Methoxy-2-methylnonane is unique due to the presence of both a methoxy and a methyl group on the same carbon atom, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various synthetic and industrial applications.

Properties

CAS No.

78371-05-8

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

2-methoxy-2-methylnonane

InChI

InChI=1S/C11H24O/c1-5-6-7-8-9-10-11(2,3)12-4/h5-10H2,1-4H3

InChI Key

SALWNIIOIVKWGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)(C)OC

Origin of Product

United States

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